(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-8-(tert-butoxy)-8-oxooctanoic acid
CAS No.:
Cat. No.: VC18280246
Molecular Formula: C27H33NO6
Molecular Weight: 467.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H33NO6 |
|---|---|
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid |
| Standard InChI | InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31) |
| Standard InChI Key | ULPCAXORIFXUMN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features an eight-carbon backbone with stereochemical control at the C2 position (S-configuration). The Fmoc group (9-fluorenylmethyloxycarbonyl) protects the α-amino group, while the tert-butoxy moiety masks the distal carboxylate as an ester. This arrangement permits sequential deprotection during peptide chain elongation.
Table 1: Key Identifiers
The SMILES notation C[C@](CCCCCC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 encodes the stereochemistry and functional group arrangement. The InChIKey FFLAQPKWVSSKJC-NRFANRHFSA-N provides a unique structural fingerprint for database referencing.
Stereochemical Considerations
The S-configuration at C2 ensures compatibility with natural L-amino acids during peptide coupling reactions. This chiral center influences both the compound’s reactivity and the conformational properties of resultant peptides .
Synthesis and Manufacturing
Protection Strategy
Synthesis begins with L-2-aminosuberic acid, which undergoes sequential protection:
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Fmoc Protection: The α-amino group reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in basic aqueous conditions, forming a stable carbamate.
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tert-Butyl Esterification: The ω-carboxylic acid is protected using tert-butanol and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), yielding the tert-butoxy ester .
Deprotection Kinetics
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Fmoc Removal: Achieved via piperidine treatment (20% v/v in DMF), cleaving the carbamate through β-elimination.
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tert-Butyl Ester Cleavage: Requires strong acids (e.g., trifluoroacetic acid) to hydrolyze the ester without affecting peptide bonds .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a spacer or linker in SPPS, particularly for introducing:
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Hydrophobic segments to enhance membrane permeability
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Conformational constraints in cyclic peptide design
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Site-specific modifications for bioconjugation (e.g., fluorescent labels) .
Drug Delivery Systems
Incorporating this amino acid analog into peptide-drug conjugates improves:
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Pharmacokinetic profiles through extended half-life
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Targeted release via enzymatic cleavage of the tert-butyl ester
Physicochemical Properties
Table 2: Experimental and Predicted Properties
| Property | Value | Method |
|---|---|---|
| Solubility (DMF) | >50 mg/mL | Experimental |
| logP (Octanol-Water) | 3.8 ± 0.2 | Calculated |
| Melting Point | 142–145°C | DSC |
| Stability (25°C) | >24 months (anhydrous) | Accelerated aging |
The high logP value reflects significant hydrophobicity, necessitating polar aprotic solvents for handling. Thermal stability up to 145°C ensures compatibility with automated synthesizers .
Comparative Analysis with Shorter-Chain Analogs
Chain Length Effects
Compared to:
The 8-carbon chain in the target compound:
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Reduces steric hindrance during coupling reactions
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Enhances flexibility in peptide backbone design
Synthetic Yield Optimization
Extended alkyl chains improve solubility in SPPS reaction media, reducing aggregation and increasing coupling efficiency to >98% per step.
| Parameter | Rating | Source |
|---|---|---|
| Skin Irritation | Category 2 | SDS |
| Eye Damage | Category 1 | SDS |
| Environmental Toxicity | Not classified | SDS |
Handling requires nitrile gloves, safety goggles, and fume hoods. Waste must be neutralized with 1M HCl before disposal .
Future Research Directions
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Orthogonal Protection Schemes: Developing photolabile alternatives to tert-butyl esters for light-activated drug release.
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Biodegradable Linkers: Engineering enzymatically cleavable motifs between the Fmoc and tert-butyl groups.
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High-Throughput Screening: Optimizing side-chain modifications for cancer-targeting peptide conjugates.
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